Pyrido[3,2-d]pyrimidine-2,4-diamine
Description
Historical Context and Evolution of Pyrido[3,2-d]pyrimidine (B1256433) Scaffold Research
The exploration of pyridopyrimidines, including the pyrido[3,2-d]pyrimidine isomer, has evolved from early synthetic explorations to a more focused investigation of their therapeutic potential. Initially, research centered on the synthesis of various fused heterocyclic systems. thieme-connect.de Over time, the unique structural features of the pyrido[3,2-d]pyrimidine scaffold led to its recognition as a promising pharmacophore.
A notable advancement in the field was the development of synthetic methods to access these complex molecules. For instance, the synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine (B6203894) derivatives can be achieved through multi-step sequences starting from commercially available materials like 2,4-dichloropyrido[3,2-d]-pyrimidine. rsc.org These synthetic routes often involve sequential nucleophilic substitution reactions to introduce the desired amine functionalities at the 2 and 4 positions. rsc.org
Early biological investigations revealed the potential of this scaffold in various therapeutic areas. For example, certain 6-(Benzenesulfonyl)-pyrido[3,2-d]pyrimidine-2,4-diamines demonstrated antimalarial effects against Plasmodium berghei in mice. nih.gov This discovery spurred further research into the development of pyrido[3,2-d]pyrimidine-based agents for infectious diseases.
Strategic Importance of the Pyrido[3,2-d]pyrimidine Core as a Privileged Heterocyclic Scaffold in Drug Discovery
The pyrido[3,2-d]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the pyrido[3,2-d]pyrimidine core stems from its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors, which facilitate interactions with various protein targets. sci-hub.semdpi.com
The strategic importance of this scaffold is highlighted by its presence in compounds targeting a wide range of diseases. For instance, derivatives of pyrido[3,2-d]pyrimidine have been investigated as:
Anticancer agents: By targeting key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). mdpi.com
Immunomodulators: Acting as agonists for Toll-like receptors (TLR) 7 and 8, which are involved in the innate immune response. sci-hub.se
Antimalarial agents: Demonstrating efficacy against parasitic infections. acs.orgacs.org
Kinase inhibitors: Modulating the activity of various kinases, which are crucial in cell signaling pathways. rjptonline.org
Anti-Alzheimer's agents: Showing potential in targeting pathological processes associated with neurodegenerative diseases. researchgate.net
The ability to modify the pyrido[3,2-d]pyrimidine core at various positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the design of new drugs with improved potency and selectivity. sci-hub.senih.gov
Overview of Current Academic Research Trajectories and Unexplored Potentials of this compound Analogues
Current research on this compound analogues is actively exploring their potential in several key areas of medicinal chemistry.
One significant trajectory is the development of potent and selective inhibitors of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the folate metabolic pathway, and its inhibition can be an effective strategy for treating infections and cancer. evitachem.commdpi.com Research has shown that replacing a pyrido[2,3-d]pyrimidine (B1209978) scaffold with a pyrido[3,2-d]pyrimidine scaffold can lead to a significant increase in potency against Pneumocystis jirovecii DHFR (pjDHFR), a key target for treating Pneumocystis pneumonia. nih.gov
Another active area of investigation is the design of Toll-like receptor (TLR) 7 and 8 dual agonists. sci-hub.se Activation of these receptors can stimulate the immune system, offering a promising approach for cancer immunotherapy. Structure-activity relationship (SAR) studies have focused on modifying the C4 and C6 positions of the pyrido[3,2-d]pyrimidine ring to optimize agonist activity. sci-hub.se
Furthermore, the scaffold is being explored for its potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net The ability to design multi-targeting agents based on the pyrido[3,2-d]pyrimidine core is a key advantage in addressing the complex pathology of such diseases. mdpi.comresearchgate.net
The unexplored potential of this compound analogues lies in the systematic exploration of its chemical space. The synthesis of diverse libraries of compounds with various substituents on the pyridine (B92270) and pyrimidine (B1678525) rings could lead to the discovery of novel biological activities. rsc.org For example, further investigation into different substitution patterns could yield compounds with enhanced selectivity for specific kinase isoforms or novel mechanisms of action against infectious agents.
Properties
Molecular Formula |
C7H7N5 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H7N5/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H,(H4,8,9,11,12) |
InChI Key |
CMMSUVYMWKBPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC(=N2)N)N)N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Chemical Modifications
Established Reaction Pathways for the Synthesis of the Pyrido[3,2-d]pyrimidine-2,4-diamine (B6203894) Core
The construction of the pyrido[3,2-d]pyrimidine (B1256433) ring system is often achieved through the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) core. Several established methods have been developed for this purpose.
One of the foundational approaches involves the cyclocondensation of 4-aminopyrimidine (B60600) derivatives with α,β-unsaturated carbonyl compounds . This method, a variation of the Gould-Jacobs reaction, typically proceeds through a Michael addition of the amino group to the unsaturated system, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyridone ring. For instance, the reaction of a suitably substituted 4-aminopyrimidine with reagents like diethyl ethoxymethylenemalonate can be employed.
Another key strategy utilizes ortho-amino-substituted pyridine precursors . For example, 2-aminonicotinic acid can be converted into its corresponding 2-(triphenylphosphoranylidene)aminonicotinamides. These intermediates then undergo an intermolecular aza-Wittig reaction with carboxylic acid chlorides, followed by heterocyclization, to form the pyrido[3,2-d]pyrimidinone core. lookchem.com Subsequent amination steps can then be used to introduce the desired 2,4-diamino functionality.
Furthermore, the synthesis can commence from a pre-functionalized pyrimidine ring. For instance, starting with a 4-amino-5-bromopyrimidine (B111901) derivative, a palladium-catalyzed coupling reaction with an appropriate coupling partner, followed by intramolecular cyclization, can afford the desired pyridopyrimidine scaffold. nih.gov
A common theme in these established pathways is the multi-step nature of the syntheses, often requiring the preparation of functionalized starting materials and purification of intermediates.
Innovative Synthetic Approaches and Green Chemistry Principles in this compound Construction
In recent years, a significant shift towards more efficient and environmentally benign synthetic methods has been observed. rasayanjournal.co.in This has led to the development of innovative approaches for the construction of the pyrido[3,2-d]pyrimidine skeleton, embracing the principles of green chemistry. rasayanjournal.co.inresearchgate.net
Microwave-Assisted Synthesis and Catalyst-Free Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. rasayanjournal.co.inresearchgate.netrsc.org The application of microwave irradiation to the synthesis of pyridopyrimidines has been shown to be highly effective. nih.govresearchgate.net For instance, one-pot microwave-assisted cyclocondensation reactions can provide multifunctionalized pyrido[2,3-d]pyrimidines in high yields. nih.gov While this specific example pertains to the [2,3-d] isomer, the underlying principles are applicable to the synthesis of the [3,2-d] scaffold as well. These methods often reduce the need for harsh reaction conditions and prolonged heating, aligning with green chemistry principles. rasayanjournal.co.inresearchgate.net
Catalyst-free protocols are also gaining traction as they eliminate the need for potentially toxic and expensive metal catalysts. rasayanjournal.co.in These reactions are often performed in greener solvents like water or ethanol, further enhancing their environmental credentials. scichemj.orgscite.ai
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single synthetic operation. rasayanjournal.co.inorgchemres.orgbeilstein-journals.org This strategy has been successfully employed for the synthesis of various pyridopyrimidine derivatives. orgchemres.orgnih.govnih.gov A theoretical investigation into the mechanism of a multicomponent reaction for the formation of pyrido[2,3-d]pyrimidines highlighted the sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.govnih.gov
Design Principles for Derivatization and Analogue Generation
Once the core this compound scaffold is synthesized, further structural modifications are often necessary to optimize its biological activity. nih.gov The design of these derivatives is guided by principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Regioselective Functionalization at Pyrimidine and Pyridine Nitrogen Atoms
The pyrido[3,2-d]pyrimidine ring system possesses multiple nitrogen atoms that can be selectively functionalized. Regioselective reactions are crucial for controlling the position of substitution and generating specific analogues.
For instance, in the synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine derivatives, the regioselectivity of nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions has been explored. nih.gov It was found that amination of a 2,8-dichloro precursor occurred selectively at the C-2 position. nih.gov The regioselectivity of thiol or thiolate addition was dependent on the reaction conditions, with C-8 addition favored in DMF with Hünig's base and C-2 addition in isopropanol. nih.gov This differential reactivity allows for the selective activation of either the C-2 or C-8 position for subsequent cross-coupling reactions like Suzuki-Miyaura or Liebeskind-Srogl couplings, enabling the synthesis of a variety of trisubstituted derivatives. nih.gov
Stereochemical Considerations and Enantioselective Synthesis of this compound Derivatives
The introduction of chiral centers into the this compound structure can have a profound impact on its biological activity. Therefore, stereochemical control during synthesis is a critical consideration.
One notable example is the synthesis of Seletalisib, a PI3Kδ inhibitor, which features a chiral (1R)-2,2,2-trifluoro-1-([pyrido[3,2-d]pyrimidin-4-yl]amino)ethyl] group. mdpi.com The synthesis of such enantiomerically pure derivatives requires the use of stereoselective synthetic methods. This can involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the formation of the desired stereoisomer. The development of efficient enantioselective syntheses is crucial for accessing single-enantiomer drugs, which often exhibit improved therapeutic indices compared to their racemic counterparts.
Introduction of Diverse Chemical Moieties for Scaffold Decoration
The strategic decoration of the this compound scaffold is crucial for modulating its biological activity, selectivity, and pharmacokinetic properties. Research has focused on introducing a variety of substituents at different positions of the heterocyclic core to explore the structure-activity relationship (SAR).
A key synthetic approach involves a multi-step sequence starting from commercially available materials. For instance, in the synthesis of novel PI3Kδ inhibitors, a central intermediate, 2,4-dichloro-8-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine, serves as a versatile precursor. This intermediate allows for sequential nucleophilic aromatic substitution (SNAr) reactions to introduce diversity at the C2 and C4 positions.
The general strategy can be outlined as:
Selective Substitution at C4: The C4 chlorine is more reactive than the C2 chlorine, allowing for selective displacement. Reaction with various amines, such as 3-fluoro-4-morpholinoaniline, introduces the first point of diversity.
Substitution at C2: The remaining chlorine at the C2 position is then substituted by reacting with a second amine, for example, (R)-3-aminobutanol.
Deprotection: The 4-methoxybenzyl (PMB) protecting group on the pyridine nitrogen is subsequently removed to yield the final target compounds.
This modular approach enables the synthesis of a library of analogues by varying the nucleophiles used in the substitution steps. An example of such a synthetic exploration led to the discovery of potent PI3Kδ inhibitors, with compound S5 emerging as a particularly effective molecule. nih.gov It demonstrated superior enzyme activity against PI3Kδ and strong anti-proliferation activity against the SU-DHL-6 cell line. nih.gov
The table below details specific modifications made to the pyrido[3,2-d]pyrimidine scaffold and the corresponding biological activity against PI3Kδ.
| Compound | R¹ Substituent (at C4) | R² Substituent (at C2) | PI3Kδ IC₅₀ (nM) nih.gov |
| S5 | 3-Fluoro-4-morpholinoaniline | (R)-3-aminobutanol | 2.82 |
| Idelalisib | (Reference Compound) | (Reference Compound) | 7.97 |
This table is generated based on data from a study on novel PI3Kδ inhibitors. nih.gov
Purification and Characterization Methodologies for Novel Analogues
The successful synthesis of novel this compound analogues is critically dependent on robust purification and characterization techniques to ensure the identity, purity, and structural integrity of the final compounds.
Purification: Following synthesis, the crude products are typically subjected to purification to isolate the desired analogue from unreacted starting materials, reagents, and by-products. The primary method employed is flash column chromatography . This technique uses a stationary phase, commonly silica (B1680970) gel, and a mobile phase consisting of a solvent gradient, such as dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), to separate compounds based on their polarity. For instance, in the synthesis of a series of pyrido[3,2-d]pyrimidine derivatives, the crude material was purified by flash chromatography using a 0–5% methanol in dichloromethane gradient. nih.gov
Characterization: Once purified, the novel analogues undergo rigorous characterization to confirm their chemical structure and purity. A combination of spectroscopic methods is used for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework. For example, the characterization of a pyrido[2,3-d]pyrimidine-2,4-dione derivative showed distinctive proton and carbon signals corresponding to its structure. nih.gov
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to simultaneously assess purity and confirm the mass of the target molecule. An observed mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ is typically used for confirmation. nih.gov
The table below summarizes the characterization data for a representative compound from a related pyridopyrimidine series, illustrating the typical data collected.
| Compound ID | Formula | Method | Observed Data nih.gov |
| 21 | C₁₀H₁₃N₃O₂ | ¹H NMR (CDCl₃) | δ 10.63 (brs, 1H), 9.93 (s, 1H), 6.19 (brs, 1H), 3.97 (q, J = 7.2 Hz, 2H), 2.67 (m, 1H), 1.33 (m, 2H), 1.21 (t, J = 7.2 Hz, 3H), 1.00 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 188.8, 162.1, 157.9, 150.2, 91.3, 36.2, 23.5, 13.1, 9.1 | ||
| LC-MS | m/z [M+H]⁺ 224.2 |
This table presents characterization data for a pyrido[2,3-d]pyrimidine-2,4-dione derivative as an illustrative example of the methodologies used for the broader pyridopyrimidine class. nih.gov
Structure Activity Relationship Sar Elucidation and Mechanistic Insights
Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Studies of Pyrido[3,2-d]pyrimidine-2,4-diamine (B6203894) Derivatives
QSAR and SAR studies have been instrumental in identifying the key structural features of pyrido[3,2-d]pyrimidine-2,4-diamines that govern their interaction with biological targets. These studies systematically modify the core scaffold and its substituents to map the pharmacophoric space and optimize activity.
The 2,4-diaminopyrimidine (B92962) moiety is a critical pharmacophoric feature, particularly for derivatives targeting dihydrofolate reductase (DHFR). This arrangement mimics the binding of the natural substrate, dihydrofolate, allowing for crucial hydrogen bonding interactions within the enzyme's active site. For kinase inhibition, the pyridopyrimidine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a common feature for many ATP-competitive kinase inhibitors. encyclopedia.pubmdpi.com
In the context of receptor antagonism, such as with CXCR2, the pyridopyrimidine scaffold provides a rigid framework upon which substituents can be oriented to occupy specific binding pockets and disrupt the receptor's signaling cascade. mdpi.com Molecular docking studies on related pyridopyrimidine kinase inhibitors have further highlighted the importance of specific interactions, such as hydrogen bonds with key residues like Gly605 in Mps1 kinase and hydrophobic interactions with a pocket defined by residues including Lys369 and Asp479 in the ZAP-70 tyrosine kinase. mdpi.comnih.gov
The biological potency of this compound derivatives is highly sensitive to the nature, position, and electronic properties of their substituents.
Substitution at the 6-position: Studies on DHFR inhibitors have extensively explored modifications at the 6-position. The introduction of an anilinomethyl or a (N-methylanilino)methyl group at this position has yielded potent compounds. nih.gov For instance, the presence of a 3',4',5'-trimethoxy substitution on the aniline (B41778) ring significantly enhances potency against Toxoplasma gondii DHFR. nih.gov
Nature of the Bridge: In analogues where a bridge connects a side chain to the heterocyclic system, the nature of this bridge is crucial. For DHFR inhibitors, S9-bridged compounds were found to be more potent than their corresponding sulfone-bridged analogues, which are formed by oxidation. nih.gov
N9-Methylation: The methylation of the N9 position has a profound impact on potency. In a series of DHFR inhibitors, N9-methylation increased potency by as much as 17,000-fold compared to the corresponding N9-H analogue. nih.gov This modification likely enhances binding by introducing favorable hydrophobic interactions or by altering the conformation of the side chain.
While specific conformational analysis studies on this compound were not found in the reviewed literature, research on structurally related bioactive heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, underscores the importance of conformational states. Studies on a bioactive pyrazolo[3,4-d]pyrimidine derivative revealed the existence of two distinct conformational polymorphs (α and β). sunway.edu.my These polymorphs, crystallized from different solvents, exhibit different molecular packing and are influenced by intermolecular interactions. sunway.edu.my The molecular conformation in the crystal lattice can be distinct from the geometry-optimized conformation in the gas phase, highlighting that the solid-state structure is a consequence of optimizing molecular packing. sunway.edu.my This principle is broadly applicable in medicinal chemistry, as the bioactive conformation of a drug at its target site may differ from its lowest energy conformation in solution or its solid-state form. Understanding the conformational flexibility of the pyrido[3,2-d]pyrimidine (B1256433) ring system and its substituents is therefore essential for accurately modeling ligand-target interactions and designing compounds with optimal binding geometries.
Molecular Mechanisms of Action at Cellular and Subcellular Levels
Derivatives of this compound exert their biological effects by interacting with a variety of molecular targets at the cellular and subcellular levels. Their primary mechanisms of action involve the inhibition of key enzymes and the modulation of receptor activity.
The pyrido[3,2-d]pyrimidine scaffold has proven to be a versatile template for designing inhibitors of several critical enzyme families.
Dihydrofolate Reductase (DHFR): A significant body of research has focused on 2,4-diaminopyrido[3,2-d]pyrimidines as inhibitors of DHFR, an essential enzyme in the folate pathway required for DNA synthesis. encyclopedia.pubnih.govnih.gov These compounds have shown potent inhibitory activity against DHFR from various sources, including the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii, as well as from rat liver. nih.govnih.gov The goal of these studies is often to achieve selectivity for the pathogenic enzyme over the mammalian counterpart to minimize host toxicity. nih.govacs.org For example, 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine demonstrated high potency against T. gondii DHFR with an IC50 of 0.0047 µM. nih.gov Similarly, 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine was the most potent inhibitor against P. carinii DHFR in one study, with an IC50 of 0.0023 µM. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives against Dihydrofolate Reductase (DHFR)
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
| 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | P. carinii DHFR | 0.0023 | nih.gov |
| 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | T. gondii DHFR | 0.0047 | nih.gov |
| 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | P. carinii DHFR | 0.022 | nih.gov |
| 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | Rat Liver DHFR | 0.026 | nih.gov |
| 2,4-diamino-6-(4'-methoxyanilino)pyrido[3,2-d]pyrimidine | P. carinii DHFR | 90.4 | nih.gov |
Kinases: The broader class of pyridopyrimidines is well-known for its kinase inhibitory activity. encyclopedia.pubmdpi.com
Phosphoinositide 3-kinase (PI3K): The pyrido[3,2-d]pyrimidine derivative Seletalisib is a potent, ATP-competitive, and highly selective inhibitor of the PI3Kδ isoform. encyclopedia.pubmdpi.comnih.gov PI3Ks are crucial enzymes in regulating cellular survival and immune cell function. mdpi.comnih.gov Related pyrido[2,3-d]pyrimidine (B1209978) scaffolds have also been developed as dual inhibitors of ERK and PI3K, a strategy aimed at overcoming drug resistance in cancer therapy. nih.gov
Other Kinases: While specific data for pyrido[3,2-d]pyrimidine-2,4-diamines against other kinases is limited, the general pyridopyrimidine scaffold is a known inhibitor of a wide range of kinases. These include Tyrosine Kinases (such as Abl), MAP kinases, mTOR, and Cyclin-Dependent Kinases (CDKs). encyclopedia.pubnih.govnih.gov For instance, the pyrido[2,3-d]pyrimidine scaffold has been used to develop inhibitors of PIM-1 kinase and eukaryotic Elongation Factor-2 Kinase (eEF-2K). rsc.orgnih.govnih.gov
Biotin Carboxylase: This enzyme, involved in fatty acid synthesis, has been identified as a potential target for the broader class of pyridopyrimidine derivatives, suggesting a possible mechanism for antibacterial or metabolic activity. encyclopedia.pubnih.govresearchgate.net
Cholinesterase: Related pyrimidine (B1678525) and pyridine (B92270) structures have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase and butyrylcholinesterase, which are key targets in the management of Alzheimer's disease. researchgate.net
Beyond enzyme inhibition, pyridopyrimidine scaffolds can also function as receptor antagonists. While specific receptor binding studies for this compound are not detailed in the provided sources, research on the closely related pyrido[3,4-d]pyrimidine (B3350098) isomer demonstrates this potential. A derivative of this scaffold was identified as a potent antagonist of the human chemokine receptor CXCR2, with an IC50 value of 0.11 µM in a cell-based calcium mobilization assay. mdpi.com This assay measures the functional consequence of receptor binding—the inhibition of CXCL8-induced intracellular calcium release. mdpi.com This finding indicates that the pyridopyrimidine core can serve as a template for ligands that bind to G-protein coupled receptors and modulate their activity, expanding the therapeutic potential of this chemical class beyond enzyme inhibition.
Table 2: Other Reported Biological Activities of Pyrido[3,2-d]pyrimidine and Related Scaffolds
| Compound Class | Target | Activity/Potency | Mechanism | Reference |
| Pyrido[3,2-d]pyrimidine (Seletalisib) | PI3Kδ | Selective Inhibitor | ATP-competitive enzyme inhibition | encyclopedia.pubmdpi.comnih.gov |
| Pyrido[3,4-d]pyrimidine | CXCR2 | IC50 = 0.11 µM | Receptor antagonism | mdpi.com |
| Pyrido[2,3-d]pyrimidine | ERK/PI3K | Dual Inhibitor | Enzyme inhibition | nih.gov |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | IC50 = 11.4 nM | Enzyme inhibition | rsc.orgnih.gov |
| Pyrimidine/Pyridine Derivatives | Cholinesterase | Inhibitor | Enzyme inhibition | researchgate.net |
Modulation of Cellular Signaling Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy)
Derivatives of this compound have been investigated for their ability to modulate critical cellular signaling pathways, revealing potential mechanisms for their therapeutic effects, particularly in the context of cancer and infectious diseases. The core structure allows for substitutions at various positions, leading to a range of biological activities including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis Induction
The induction of apoptosis is a key mechanism for many anticancer agents. Certain this compound derivatives have demonstrated significant pro-apoptotic activity through various mechanisms.
One area of research has focused on their role as immune-modulatory agents. For instance, specific derivatives of this compound function as Toll-like receptor 8 (TLR8) agonists. When conjugated with a targeting moiety, these agonists can be delivered selectively to tumor cells, leading to the induction of apoptosis in CD40-positive tumor cells. This targeted activation of an immune response represents a powerful strategy for cancer therapy.
Direct cytotoxicity and the ability to trigger apoptosis have also been observed. Research has shown that a derivative, 6-(3-phenylpropyl)this compound, exhibits potent cytotoxicity against human leukemia (HL-60) cells. nih.govresearchgate.net This activity is linked to its strong inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. nih.govresearchgate.net By disrupting DNA synthesis, these compounds can trigger a cascade of events leading to apoptosis. The activation of Toll-like receptors (TLR7/8) by other derivatives can also contribute to apoptosis. sci-hub.se
Table 1: Cytotoxicity of a this compound Derivative
| Compound | Cell Line | Activity | IC50 (µM) | Source |
|---|---|---|---|---|
| 6-(3-phenylpropyl)this compound | HL-60 (Human Leukemia) | Cytotoxicity | 0.20 | nih.govresearchgate.net |
Cell Cycle Arrest
The ability to halt the cell cycle is another important mechanism for treating proliferative diseases. Pyrido[3,2-d]pyrimidine derivatives have been shown to interfere with cell cycle progression. For example, a study on the antimalarial properties of related compounds found that they could arrest the parasite's asexual lifecycle. This suggests an interference with the cellular machinery responsible for cell division.
Furthermore, the pyrido[3,2-d]pyrimidine scaffold is found in compounds designed as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). google.com IRAK4 is a key protein in signaling pathways that lead to inflammatory responses and cell survival. google.com Inhibitors of this kinase are being explored in combination with other anticancer agents that are known to arrest cells in the G2-M phase of the cell cycle, indicating a potential synergistic role for pyrido[3,2-d]pyrimidines in this therapeutic strategy. google.com A recent study also reported that a compound with a pyrido[3,2-d]pyrimidine scaffold exhibited inhibitory activity on ERK2 and PI3Kα, two key kinases in signaling pathways that regulate cell proliferation and survival. nih.gov
Table 2: Activity of Pyrido[3,2-d]pyrimidine Derivatives on Cell Signaling Targets
| Compound Class | Target/Pathway | Associated Cellular Process | Source |
|---|---|---|---|
| This compound derivatives | IRAK4 | Inflammation, Cell Survival | google.com |
| Pyrido[3,2-d]pyrimidine-based compound | ERK2 and PI3Kα | Cell Proliferation, Survival | nih.gov |
Autophagy
The modulation of autophagy, a cellular process of self-degradation and recycling of cellular components, by this compound derivatives is a less documented area. While studies of structurally related compounds have mentioned the autophagy initiating kinase ULK1, direct evidence linking pyrido[3,2-d]pyrimidine-2,4-diamines to the modulation of autophagy is not yet strongly established in the reviewed literature. Further research is needed to elucidate any potential role of this specific chemical scaffold in the regulation of autophagic pathways.
Pre Clinical Biological Evaluation in Disease Models
Antiproliferative and Cytostatic Activity in Oncological Cell Lines
Derivatives of the pyrido[3,2-d]pyrimidine (B1256433) scaffold have shown notable antiproliferative and cytostatic effects across a range of cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cell growth and proliferation, such as dihydrofolate reductase (DHFR). nih.gov
Efficacy Spectrum Across Diverse Cancer Cell Phenotypes
Studies have demonstrated that substituted pyrido[3,2-d]pyrimidines exhibit a broad spectrum of antitumor activity. For instance, a series of novel 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines were synthesized and evaluated for their in vitro antitumor activity against four different tumor cell lines. nih.gov Several of these compounds displayed significant inhibitory effects with IC50 values ranging from 0.07 to 23 μM. nih.gov This suggests that the pyrido[3,2-d]pyrimidine core can be chemically modified to target a variety of cancer cell phenotypes. The mechanism of action for some of these compounds involves the induction of S-phase arrest in the cell cycle. nih.gov
Further research into other isomeric forms, such as pyrido[2,3-d]pyrimidines, has also revealed potent anticancer activity against various cell lines including lung, prostate, colon, and breast cancer. nih.gov For example, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown high cytotoxic activities. nih.gov
Below is an interactive table summarizing the antiproliferative activity of selected pyrido[3,2-d]pyrimidine derivatives against various cancer cell lines.
Evaluation in Drug-Resistant Cellular Models
The development of drug resistance is a major challenge in cancer therapy. The pyrido[3,2-d]pyrimidine scaffold offers a potential avenue to overcome this issue. As nonclassical lipophilic antifolates, these compounds are designed to bypass the common resistance mechanisms associated with traditional antifolate drugs, which often rely on active transport into cells. By improving passive diffusion through cell membranes, these novel derivatives aim to maintain their efficacy in drug-resistant cell lines. nih.gov
Antimicrobial Efficacy in Vitro
In addition to its anticancer properties, the pyrido[3,2-d]pyrimidine scaffold has been investigated for its antimicrobial potential.
Antibacterial Spectrum and Potency Against Gram-Positive and Gram-Negative Strains
While much of the focus has been on the anticancer effects of pyrido[3,2-d]pyrimidines, related pyridopyrimidine isomers have demonstrated significant antibacterial properties. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown broad-spectrum antibacterial activity. nih.gov Specifically, compounds like 8-ethyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids have been found to be highly active against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov Other studies on 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have also reported significant inhibitory effects against various bacteria with MIC values in the range of 4–20 μmol L–1. nih.gov
Antifungal Activity Assessment
The antifungal potential of the broader pyridopyrimidine class of compounds has also been explored. Studies on pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives, which incorporate a related structural motif, have shown that some compounds exhibit antifungal activity comparable to the standard drug miconazole, particularly against hyphomycetes. nih.gov Similarly, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have displayed moderate to strong antifungal activity. nih.gov
Antiviral Properties in Cellular Systems
The antiviral activity of pyridopyrimidines has been another area of investigation. Research on pyrido[2,3-d]pyrimidines and pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidines has demonstrated that some of these compounds show good activity against herpes simplex virus (HSV). nih.gov Furthermore, a patent for pyrido[2,3-d]pyrimidine derivatives highlights their potential as inhibitors of human immunodeficiency virus (HIV) replication. google.com A patent also describes the utility of substituted pyrido(3,2-d)pyrimidine derivatives in treating viral diseases, including hepatitis C. google.com
Antiparasitic Activity in Pre-Clinical Models
The pyrido[3,2-d]pyrimidine nucleus has been a foundation for the development of potent antiparasitic agents, primarily targeting protozoan infections through the inhibition of critical enzymes.
Efficacy Against Protozoan Parasites (e.g., Toxoplasma gondii, Pneumocystis carinii, Plasmodium)
Derivatives of Pyrido[3,2-d]pyrimidine-2,4-diamine (B6203894) have demonstrated significant efficacy as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway of protozoan parasites like Toxoplasma gondii and Pneumocystis carinii. nih.govnih.gov The inhibition of DHFR disrupts the synthesis of nucleic acids and certain amino acids, proving fatal to these organisms.
Research has focused on synthesizing and testing various 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues. nih.govnih.gov In one study, a series of 2,4-diamino-6-[(N-methylanilino)-methyl]pyrido[3,2-d]pyrimidines were evaluated for their inhibitory action against DHFR from T. gondii and P. carinii. nih.gov The compound 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine emerged as a particularly potent inhibitor of T. gondii DHFR, with a potency over 500 times greater than that of trimethoprim. nih.gov Against P. carinii DHFR, the derivative 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine showed potency comparable to established antifolates like trimetrexate (B1681579) and piritrexim. nih.gov
Further studies on 6-substituted analogues confirmed the scaffold's potential. N9-methylation of these compounds was found to dramatically increase potency, in one case by as much as 17,000-fold. nih.gov While many analogues showed high potency, achieving high selectivity for the parasitic enzyme over the mammalian (rat liver) DHFR remains a key challenge in development. nih.govnih.gov For instance, while some analogues achieved greater selectivity for T. gondii DHFR than trimetrexate or piritrexim, they were less selective than trimethoprim. nih.gov
The pyrido[3,2-d]pyrimidine scaffold has also been reported to have potential as an antimalarial agent, targeting the Plasmodium parasite. rsc.org
Table 1: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives against Protozoan DHFR
| Compound/Derivative | Target Organism/Enzyme | Activity (IC₅₀) | Selectivity vs. Rat Liver DHFR | Reference |
| 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | T. gondii DHFR | 0.0047 µM | >5.5-fold | nih.gov |
| 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | P. carinii DHFR | 0.022 µM | >31-fold (vs. Piritrexim) | nih.gov |
| 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | P. carinii DHFR | 0.0023 µM | Not specified | nih.gov |
| 2,4-diamino-6-[(3',4'-dimethoxyphenyl)thio]pyrido[3,2-d]pyrimidine | T. gondii DHFR | 10⁻⁷–10⁻⁸ M range | 3.97 | nih.gov |
Evaluation Against Helminthic Pathogens
A review of the scientific literature did not yield specific studies on the evaluation of this compound or its direct derivatives against helminthic pathogens. Research in this area has focused on structurally related scaffolds, such as thieno[3,2-d]pyrimidines, which have shown anthelmintic properties, but this activity has not been documented for the pyrido[3,2-d]pyrimidine core itself.
Anti-inflammatory and Immunomodulatory Potentials
The Pyrido[3,2-d]pyrimidine scaffold is being investigated for its role in modulating immune responses and inflammatory processes. This potential stems from its ability to inhibit key enzymes in signaling pathways that regulate immune cell function.
Novel Pyrido[3,2-d]pyrimidines have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). nih.gov HPK1 is a negative regulator of T cell activation; its inhibition can enhance T cell proliferation and function, leading to increased production of inflammatory cytokines like IL-2, TNF-α, and IFN-γ. nih.gov This makes HPK1 inhibitors based on the pyrido[3,2-d]pyrimidine structure potential candidates for immunotherapy in cancer and for treating certain inflammatory and autoimmune diseases. nih.gov
Additionally, the derivative Seletalisib, which features a pyrido[3,2-d]pyrimidine core, is a potent and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). plos.org The PI3K pathway is crucial for regulating the survival, development, and function of immune cells. plos.org By targeting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, compounds like Seletalisib can exert immunomodulatory effects, and it has been evaluated in clinical studies for conditions such as Sjögren's Syndrome. plos.org
Efficacy in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)
The multifactorial nature of Alzheimer's disease has led researchers to explore multi-target-directed ligands. The pyrido[3,2-d]pyrimidine scaffold has been successfully employed as a bioisostere of quinazoline (B50416) to develop agents with potential therapeutic effects in Alzheimer's models. These agents are designed to simultaneously address several pathological factors, including amyloid-beta aggregation, cholinergic dysfunction, and metal ion dyshomeostasis.
Inhibition of Amyloid-Beta Aggregation
The aggregation of the amyloid-beta (Aβ) peptide into plaques is a central event in Alzheimer's pathology. A synthesized pyrido[3,2-d]pyrimidine derivative, N²-isopropyl-N⁴-phenethylthis compound (compound 10b), demonstrated good efficacy in inhibiting the aggregation of the Aβ₄₀ isoform, with a half-maximal inhibitory concentration (IC₅₀) of 1.1 µM. This finding highlights the scaffold's ability to interfere with the pathogenic cascade of amyloid plaque formation.
Cholinesterase Inhibition and Iron-Chelating Properties
In addition to its anti-aggregation properties, the same derivative, N²-isopropyl-N⁴-phenethylthis compound (10b), was also found to be a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a key strategy to manage the cognitive symptoms of Alzheimer's disease.
Furthermore, the presence of an additional ring nitrogen atom in the pyrido[3,2-d]pyrimidine scaffold provides a center for metal chelation. The dysregulation of metal ions like iron is implicated in oxidative stress and Aβ aggregation in the Alzheimer's brain. Compound 10b exhibited iron-chelating ability, demonstrating 23.6% chelation at a concentration of 50 µM. This multi-targeting profile—combining Aβ anti-aggregation, dual cholinesterase inhibition, and iron chelation—positions pyrido[3,2-d]pyrimidine derivatives as promising leads in the development of therapies for neurodegenerative diseases.
Table 2: Multi-Targeting Activity of a Pyrido[3,2-d]pyrimidine Derivative in an Alzheimer's Disease Model
| Compound/Derivative | Target/Activity | Result | Reference |
| N²-isopropyl-N⁴-phenethylthis compound (10b) | Aβ₄₀ Aggregation Inhibition | IC₅₀ = 1.1 µM | |
| Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 10.1 µM | ||
| Butyrylcholinesterase (BuChE) Inhibition | IC₅₀ = 10.4 µM | ||
| Iron Chelation | 23.6% at 50 µM |
Other Investigated Biological Activities (e.g., CNS Depressive, Anticonvulsant, Antipyretic, Analgesic, Antioxidant)
The pyrido[3,2-d]pyrimidine scaffold has been the subject of investigation for various biological activities beyond its primary therapeutic targets. Research into its derivatives has explored potential effects on the central nervous system (CNS), as well as anticonvulsant, antipyretic, analgesic, and antioxidant properties. While the isomeric pyrido[2,3-d]pyrimidines have been more broadly studied for many of these effects nih.govrsc.orgresearchgate.net, specific research on the pyrido[3,2-d]pyrimidine nucleus has yielded significant findings, particularly in the area of anticonvulsant activity.
CNS Depressive, Antipyretic, and Analgesic Activities
Investigations into the CNS depressive, antipyretic, and analgesic properties of pyridopyrimidines have been reported. However, these studies have predominantly focused on the pyrido[2,3-d]pyrimidine isomer nih.govrsc.orgresearchgate.net. Specific and detailed research evaluating derivatives of the core this compound for these particular biological activities is not extensively available in the current body of scientific literature.
Anticonvulsant Activity
Derivatives featuring the pyrido[3,2-d]pyrimidine skeleton, particularly within larger fused heterocyclic systems, have demonstrated notable anticonvulsant effects in various preclinical models.
Researchers have synthesized and evaluated novel tetracyclic and pentacyclic heterocyclic systems incorporating the pyrido[3,2-d]pyrimidine core. One such study focused on pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines and related azepine derivatives. mdpi.com The anticonvulsant activity of these compounds was assessed using the subcutaneous pentylenetetrazole (scPTZ) seizure model. Several compounds exhibited potent activity, with ED₅₀ values significantly lower than the reference drug, ethosuximide. mdpi.com For instance, compound 6k (structure detailed in the compound table) emerged as the most active, demonstrating superior efficacy compared to ethosuximide. mdpi.com
In another study, pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-ones were synthesized and tested for neurotropic activity. nih.gov These compounds showed pronounced anticonvulsant action against PTZ-induced clonic seizures in mice. The most active derivatives displayed ED₅₀ values ranging from 24 mg/kg to 44 mg/kg, indicating a significant protective effect. nih.gov
Furthermore, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were assessed for anticonvulsant properties in the maximal electroshock (MES) test. nih.gov The pyridazine (B1198779) ring is fused to the pyridine (B92270) ring in the same 3,2-d manner. The compound N-m-chlorophenyl- nih.govnih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine was identified as the most potent, with an ED₅₀ value of 13.6 mg/kg. nih.gov Another derivative, N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine , exhibited a protective index (PI) of 13.4, suggesting a better safety profile than the marketed drug carbamazepine. nih.gov
| Compound | Core Structure | Test Model | Reported Efficacy | Reference |
|---|---|---|---|---|
| Compound 6k | Pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidine | scPTZ | ED₅₀: 30 mg/kg; PI: >6.7 | mdpi.com |
| Pyrano-pyridothieno-pyrimidin-8-ones (most active) | Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine | scPTZ | ED₅₀: 24 - 44 mg/kg | nih.gov |
| N-m-chlorophenyl- nih.govnih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine | Pyrido[3,2-d]pyridazine | MES | ED₅₀: 13.6 mg/kg; PI: 7.2 | nih.gov |
| N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine | Pyrido[3,2-d]pyridazine | MES | PI: 13.4 | nih.gov |
Antioxidant Activity
While various pyrimidine (B1678525) derivatives have been explored for their potential to scavenge free radicals and act as antioxidants, studies have largely concentrated on the pyrido[2,3-d]pyrimidine scaffold nih.govijpsonline.comnih.govmdpi.comresearchgate.net. Comprehensive research detailing the intrinsic antioxidant properties of this compound or its close derivatives is limited in the reviewed scientific literature.
Computational Chemistry and Cheminformatics in Pyrido 3,2 D Pyrimidine 2,4 Diamine Research
Molecular Docking and Ligand-Based Virtual Screening Methodologies
Molecular docking and virtual screening are powerful computational techniques used to predict the binding of small molecules to a protein target and to screen large libraries of compounds for potential hits.
Prediction of Ligand-Target Binding Modes and Interaction Analysis
Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it binds to a target protein. This method allows for a detailed analysis of the interactions between the ligand and the amino acid residues in the binding site. For instance, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have utilized molecular docking to understand their binding modes with various kinases. researchgate.netebi.ac.uk These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and selectivity. nih.gov For example, in the case of mTOR inhibitors, docking studies have shown that pyrido[2,3-d]pyrimidine-2,4-diamines can effectively fit into the ATP-binding site, forming critical interactions with residues in the hinge region. researchgate.net Similarly, docking studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with Monopolar spindle 1 (Mps1) kinase have identified important hydrogen bonds with residues like Gly605 and hydrophobic interactions within the binding pocket. nih.gov
The insights gained from interaction analysis are instrumental in structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. By identifying which parts of the molecule are essential for binding, researchers can design new derivatives with improved potency and selectivity. researchgate.net
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine-2,4-diamines | mTOR | Val2240, Lys2187, Glu2190, Tyr2225, Asp2357, Trp2239 | Hydrogen Bonds, Hydrophobic | researchgate.net |
| Pyrido[3,4-d]pyrimidine derivatives | Mps1 Kinase | Gly605, Val529, Met671, Pro673 | Hydrogen Bonds, Hydrophobic | nih.gov |
| Pyrido[2,3-d]pyrimidines | Thymidylate Synthase | Cys195 | Covalent Interaction | nih.gov |
Identification of Novel Hit Compounds through Virtual Libraries
Ligand-based virtual screening is a technique used to search large databases of chemical compounds to identify molecules that are structurally similar to a known active ligand. nih.govnih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov By using the structure of a known active pyrido[3,2-d]pyrimidine-2,4-diamine (B6203894) derivative as a template, virtual screening can identify new compounds with a high probability of having similar biological activity. nih.gov
This methodology has been successfully applied in the discovery of novel inhibitors for various targets. For example, virtual screening of a pyrido[2,3-d]pyrimidine database led to the identification of four new ligands with promising interactions and docking scores against human thymidylate synthase. nih.gov These "hit" compounds can then be synthesized and tested experimentally, significantly streamlining the initial stages of drug discovery. The process often involves screening proprietary libraries from pharmaceutical companies, enabling rapid expansion of the chemical space around a hit compound. nih.gov
Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com This allows for a more realistic representation of the biological system.
Analysis of Conformational Changes and Binding Affinities
MD simulations can reveal how the binding of a ligand can induce conformational changes in the target protein, and vice versa. nih.gov These simulations are crucial for understanding the stability of the ligand-protein complex and for calculating binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov For example, MD simulations have been used to validate the binding modes of pyrido[3,4-d]pyrimidine inhibitors in Mps1 kinase, confirming the stability of key hydrogen bonds identified through docking. nih.gov Furthermore, these simulations can highlight the importance of specific structural features of the inhibitors for their activity. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. epstem.netepstem.net These methods can be used to calculate a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. epstem.net
In Silico ADMET Prediction and Pharmacokinetic Modeling
A significant hurdle in drug development is the high attrition rate of candidates due to poor pharmacokinetic profiles, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational ADMET modeling allows for the early-stage filtering of compounds that are unlikely to succeed, thereby saving considerable time and resources. These predictive models use a compound's structure to calculate various physicochemical and biological descriptors that correlate with its behavior in the body.
The prediction of ADME properties is crucial for determining if a compound can reach its target in the body in sufficient concentration and for an appropriate duration. While comprehensive in silico ADMET studies for this compound are not extensively detailed in publicly available literature, research on specific derivatives highlights the application of these predictive methods.
Absorption & Distribution: Key parameters for predicting absorption and distribution include aqueous solubility (LogS), Caco-2 permeability, and plasma protein binding. For instance, in a study focused on designing selective PI3Kδ inhibitors, a novel pyrido[3,2-d]pyrimidine (B1256433) derivative, compound S5 , was found to have acceptable aqueous solubility, a critical factor for oral absorption. bohrium.com
Metabolism: The metabolic stability of a compound is a key determinant of its half-life and potential for drug-drug interactions. In silico models often predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. Experimental validation using liver microsomes is a standard follow-up. In the development of pyrido[3,2-d]pyrimidine derivatives as novel Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors, a representative compound, 10q , demonstrated good metabolic stability in liver microsomes from different species, suggesting a favorable preliminary pharmacokinetic profile. tandfonline.com
The general approach for predicting these properties involves calculating molecular descriptors such as molecular weight (MW), the octanol/water partition coefficient (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com These descriptors are then used in quantitative structure-property relationship (QSPR) models to forecast the ADME profile.
Early assessment of potential toxicity is vital to prevent late-stage failures. Computational toxicology models can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ toxicity (e.g., hepatotoxicity). rsc.org Concurrently, drug-likeness assessments evaluate whether a compound possesses physicochemical properties consistent with known oral drugs.
Predictive Toxicology: In silico tools can screen compounds against known toxicophores (chemical structures associated with toxicity) and predict their potential for adverse effects. For the pyrano[2,3-d]pyrimidine derivatives, computational models predicted that the compounds would likely not be inhibitors of the important metabolic enzyme CYP2D6, but did suggest a potential for hepatotoxicity, indicating a need for further experimental evaluation. rsc.org Such analyses are critical for prioritizing which compounds in a series should be advanced.
De Novo Drug Design and Scaffold Hopping Strategies
Computational chemistry offers powerful strategies for the invention of entirely new molecules (de novo design) and for the strategic modification of existing chemical scaffolds (scaffold hopping) to improve properties or find new biological targets.
De Novo Drug Design: This approach involves using algorithms to design novel molecular structures that are predicted to bind to a specific biological target. In the development of novel inhibitors for PI3Kδ, a series of pyrido[3,2-d]pyrimidine derivatives were designed using a fragment hybridization strategy. bohrium.com This involved combining structural features from known ligands to create new chemical entities. Molecular docking studies confirmed that the designed lead compound S5 fitted well into the ATP-binding pocket of the PI3Kδ enzyme, validating the design strategy. bohrium.com Similarly, structure-based drug design was employed to develop potent pyrido[3,2-d]pyrimidine-based ATR inhibitors. tandfonline.com
Scaffold Hopping: This strategy involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold to identify new chemical series with potentially improved characteristics, such as better ADMET properties or a different intellectual property profile. A notable example involved the successful replacement of a 1H-pyrazolo[3,4-d]pyrimidine scaffold with the pyrido[3,2-d]pyrimidine core. nih.gov This scaffold hop led to the discovery of compound 73 , a dual inhibitor of the kinases ERK2 and PI3Kα, which are implicated in cancer. nih.gov This demonstrated the utility of the pyrido[3,2-d]pyrimidine system as a bioisosteric replacement for other privileged heterocyclic scaffolds in kinase inhibitor design.
Advanced Analytical and Biophysical Methodologies for Research
Spectroscopic Techniques for Structure Elucidation and Compound Purity Assessment
Spectroscopic methods are fundamental in the initial characterization of newly synthesized "Pyrido[3,2-d]pyrimidine-2,4-diamine" compounds. They provide detailed information about the molecular structure and are essential for verifying the identity and purity of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "this compound" derivatives. Techniques such as 1H, 13C, and 15N NMR provide detailed information about the chemical environment of each atom within the molecule, allowing for the precise determination of its connectivity and the position of substituents. bohrium.comrsc.org For instance, in the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives, 1H NMR was used to confirm the structures by identifying characteristic signals for the amine and aromatic protons. nih.gov
NMR is also a powerful technique for studying tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. bohrium.com For "this compound," which possesses multiple nitrogen atoms and amino groups, several tautomeric forms are possible. NMR studies, often aided by computational methods like Density Functional Theory (DFT) calculations, can determine the predominant tautomer in solution and in the solid state. ruc.dk The analysis of chemical shifts and coupling constants, as well as advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can reveal the specific protonation sites and the dynamics of proton exchange. nih.gov This understanding of tautomeric equilibria is critical as different tautomers can exhibit distinct biological activities and binding affinities to target proteins. bohrium.com
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of "this compound" compounds with high accuracy. nih.gov This information is vital for confirming the elemental composition of the synthesized molecule. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further validating the proposed chemical formula. nih.gov
Furthermore, MS/MS fragmentation analysis provides valuable structural information. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can deduce the connectivity of different parts of the molecule. This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of a compound and to distinguish it from its isomers. nih.govnist.gov For example, in the characterization of pyrido[3,4-d]pyrimidine (B3350098) derivatives, electrospray ionization mass spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, confirming their molecular weights. nih.gov
X-ray Crystallography for Ligand-Protein Co-crystal Structural Determination
X-ray crystallography is a powerful technique that provides a detailed, three-dimensional atomic-level view of how a "this compound" derivative binds to its protein target. nih.gov By obtaining a co-crystal of the ligand bound to the protein and analyzing the diffraction pattern of X-rays passing through it, scientists can construct an electron density map and determine the precise coordinates of each atom in the complex. researchgate.net
This structural information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern the binding affinity and selectivity of the inhibitor. rsc.orgnih.gov For example, the X-ray crystal structure of a related furopyrimidine inhibitor bound to dihydrofolate reductase (DHFR) revealed the specific binding mode and informed the design of more potent analogs. nih.gov This detailed structural insight is crucial for structure-based drug design, enabling the rational optimization of the "this compound" scaffold to enhance its potency and selectivity for a particular biological target. rsc.org
Chromatographic Methods for Compound Purification and Quantitative Analysis
Chromatographic techniques are essential for both the purification of synthesized "this compound" compounds and their quantitative analysis in various biological matrices.
Purification: Flash column chromatography is a standard method used to purify newly synthesized compounds from reaction mixtures. nih.gov By utilizing a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or mixture of solvents), compounds are separated based on their differential partitioning between the two phases. This allows for the isolation of the desired "this compound" derivative in high purity. nih.gov
Quantitative Analysis: High-performance liquid chromatography (HPLC) is a highly sensitive and versatile technique for the quantitative analysis of "this compound" compounds. Coupled with a suitable detector, such as a UV-Vis or mass spectrometer (LC-MS), HPLC can be used to determine the concentration of the compound in various samples, including reaction mixtures, biological fluids, and tissue extracts. This is critical for pharmacokinetic studies and for assessing the purity of the final compound.
Biosensor Technologies for Real-time Binding and Kinetic Studies
Biosensor technologies, such as surface plasmon resonance (SPR), provide a powerful platform for studying the real-time binding and kinetics of "this compound" derivatives with their target proteins. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the "this compound" compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
This allows for the determination of key kinetic parameters, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). These parameters provide a quantitative measure of the binding affinity and the stability of the ligand-protein complex. Such kinetic data is crucial for understanding the structure-activity relationship (SAR) and for optimizing the binding characteristics of potential drug candidates.
Omics Technologies for Mechanistic Elucidation (e.g., Transcriptomics, Proteomics)
"Omics" technologies offer a global perspective on the cellular effects of "this compound" compounds, providing insights into their mechanism of action beyond direct target inhibition. nih.gov
Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how treatment with a "this compound" compound alters gene expression patterns. By comparing the transcriptomes of treated and untreated cells, researchers can identify upregulated and downregulated genes and pathways. This information can help to elucidate the downstream cellular responses to target inhibition and provide a more comprehensive understanding of the compound's mechanism of action.
Future Directions and Translational Research Perspectives
Rational Design of Next-Generation Derivatives
The development of new and improved pyrido[3,2-d]pyrimidine-2,4-diamine (B6203894) derivatives will heavily rely on rational design strategies. By leveraging a deep understanding of structure-activity relationships (SAR), researchers can make targeted modifications to the core scaffold to enhance potency and selectivity for specific biological targets.
Computational modeling and molecular docking studies are indispensable tools in this process. These techniques allow for the in-silico prediction of how different substitutions on the pyrido[3,2-d]pyrimidine (B1256433) ring will interact with the binding sites of target proteins. For instance, docking studies can help identify key amino acid residues that form hydrogen bonds or other crucial interactions with the ligand, guiding the design of analogs with improved affinity.
A key aspect of rational design involves exploring the impact of various substituents at different positions of the heterocyclic system. For example, the introduction of different aryl or alkyl groups at specific positions can significantly influence the compound's biological activity. The goal is to create a comprehensive SAR profile that correlates specific structural features with desired pharmacological effects.
Development of Polypharmacological and Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in polypharmacology, an approach that utilizes single chemical entities to modulate multiple targets simultaneously. The pyrido[3,2-d]pyrimidine scaffold is well-suited for the development of such multi-target directed ligands (MTDLs).
For example, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been investigated as dual inhibitors of both the MAPK and PI3K signaling pathways, which are critical in cancer progression. nih.gov This dual inhibition can be more effective than targeting a single pathway, as it can help overcome mechanisms of drug resistance. nih.gov Similarly, in the context of Alzheimer's disease, pyrido[3,2-d]pyrimidine-based compounds have been designed to exhibit both anti-amyloid aggregation activity and cholinesterase inhibition. researchgate.netrsc.org
The design of these MTDLs requires a careful balance of activities against the different targets. The aim is to achieve a synergistic effect where the combined inhibition of multiple targets is greater than the sum of their individual effects.
Exploration of Combination Therapies
In addition to developing single agents with multiple targets, another promising strategy is the use of this compound analogues in combination with other therapeutic agents. This approach can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance.
In cancer therapy, for instance, combining a pyrido[3,2-d]pyrimidine-based kinase inhibitor with a traditional cytotoxic agent or another targeted therapy could lead to a more potent anti-tumor response. nih.gov For example, the CDK4/6 inhibitor palbociclib, which contains a pyrido[2,3-d]pyrimidine core, is used in combination with endocrine therapy for certain types of breast cancer. nih.gov The synergistic effects of such combinations can be evaluated in preclinical models to identify the most effective pairings.
Emerging Applications in Unexplored Therapeutic Areas
While much of the research on pyrido[3,2-d]pyrimidine-2,4-diamines has focused on cancer and infectious diseases, there is a growing interest in exploring their potential in other therapeutic areas. The diverse biological activities of this scaffold suggest that it could be effective against a range of other conditions.
One such area is neurodegenerative diseases. As mentioned earlier, some pyrido[3,2-d]pyrimidine derivatives have shown promise in targeting pathways relevant to Alzheimer's disease. researchgate.netrsc.orgresearchgate.net Further research could explore their potential in other neurodegenerative conditions like Parkinson's or Huntington's disease.
Inflammatory disorders represent another potential application. Given the role of various kinases in inflammatory signaling, pyrido[3,2-d]pyrimidine-based kinase inhibitors could be developed as novel anti-inflammatory agents.
Methodological Advancements in Research
Continued progress in the field of pyrido[3,2-d]pyrimidine research will also depend on methodological advancements in their synthesis, screening, and analysis.
The development of more efficient and versatile synthetic routes is crucial for generating diverse libraries of compounds for biological evaluation. mdpi.comencyclopedia.pubclockss.org This includes the use of modern synthetic techniques like microwave-assisted synthesis and multicomponent reactions to accelerate the discovery process. researchgate.net
High-throughput screening (HTS) methods are essential for rapidly assessing the biological activity of large numbers of compounds. Advances in HTS technologies, including cell-based assays and biochemical assays, will enable the identification of promising lead compounds more quickly and efficiently.
Furthermore, the development of novel analytical techniques will be important for characterizing the physicochemical properties and metabolic stability of new derivatives. This information is critical for optimizing their drug-like properties and ensuring their suitability for further development.
Q & A
Q. What are the optimal synthetic pathways for Pyrido[3,2-d]pyrimidine-2,4-diamine derivatives?
Synthesis typically involves condensation reactions using substituted anilines or benzylamines. For example:
- Key reagents : 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine and substituted amines (e.g., phenethylamine) under reflux conditions.
- Catalytic systems : Raney® Ni in acetic acid or DMF for reductive amination steps ().
- Critical parameters : Temperature (80–120°C), solvent choice (1,4-dioxane or DMF), and stoichiometric ratios (e.g., 2 eq. amine, 3 eq. DIPEA) to optimize yields ().
Table 1 : Representative Yields from Recent Studies
| Derivative | Reagents | Yield (%) | Ref. |
|---|---|---|---|
| 8h | 3,4-Dimethoxyphenethylamine | 72 | |
| 10b | Isopropylamine | 68 |
Q. How do researchers confirm the structural integrity of this compound derivatives?
Q. What initial biological screening strategies are used for these compounds?
- Enzyme inhibition assays : Cholinesterase (AChE/BuChE) inhibition via Ellman’s method (IC values in µM range) ().
- Anti-amyloid aggregation : Thioflavin-T fluorescence assays and TEM imaging to assess Aβ40/Aβ42 aggregation ().
Advanced Research Questions
Q. How do structure-activity relationships (SAR) guide the design of multi-targeting derivatives?
SAR studies highlight:
- C2/C4 substitutions : N-Isopropyl or phenethyl groups enhance Aβ aggregation inhibition (e.g., 8h : Aβ40 IC = 900 nM) ().
- Iron-chelating moieties : Pyrido[3,2-d]pyrimidines with dimethylamine groups (e.g., 10b ) show 23.6% iron chelation at 50 µM, relevant for targeting oxidative stress in Alzheimer’s ().
Table 2 : SAR Trends in Anti-Alzheimer’s Derivatives
| Compound | Key Substituents | Aβ40 IC (µM) | AChE IC (µM) |
|---|---|---|---|
| 8h | N2-isopropyl, N4-phenethyl | 0.9 | 8.6 |
| 10b | N2-isopropyl, N4-phenethyl | 1.1 | 6.7 |
Q. How can conflicting data on enzymatic inhibition be resolved?
- Mechanistic studies : Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Dose-response curves : Validate IC consistency across multiple replicates (e.g., 8e ’s BuChE IC = 100 nM vs. donepezil’s 3.6 µM) ().
- Cross-target validation : Employ orthogonal assays (e.g., SPR for binding affinity) to confirm specificity ().
Q. What strategies address low yields in multi-step syntheses?
Q. How are computational tools integrated into derivative design?
- Molecular docking : Predict binding modes with targets like CDK6 (e.g., IVj ’s ΔG = -9.2 kcal/mol vs. palbociclib’s -8.5 kcal/mol) ().
- QSAR models : Correlate logP values (<3.5) with blood-brain barrier permeability for CNS-targeted derivatives ().
Methodological Challenges
Q. How to optimize reaction conditions for scale-up without compromising purity?
Q. What analytical techniques resolve isomeric impurities in final products?
- HPLC-DAD/MS : Separate diastereomers using chiral columns (e.g., Chiralpak® IA, 90:10 hexane:IPA).
- X-ray crystallography : Confirm regioselectivity in N-alkylation steps ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
